molecular formula C27H23ClN2O6 B12449048 N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide

Cat. No.: B12449048
M. Wt: 506.9 g/mol
InChI Key: ISJFVXPFURONPF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide is a complex organic compound that features a benzodioxole ring, a chloro-substituted benzamide, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrrolidinone Moiety: This involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization.

    Coupling Reactions: The benzodioxole and pyrrolidinone intermediates are coupled with a chloro-substituted benzamide using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety, converting them to alcohols.

    Substitution: The chloro group on the benzamide can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) or a catalyst (e.g., Pd/C).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with aromatic residues in the target protein, while the pyrrolidinone moiety can form hydrogen bonds with amino acid residues. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • Ethanediamine, N-(1,3-benzodioxol-5-ylmethyl), N,N’-diacetyl

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide is unique due to its combination of a benzodioxole ring, a chloro-substituted benzamide, and a pyrrolidinone moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H23ClN2O6

Molecular Weight

506.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide

InChI

InChI=1S/C27H23ClN2O6/c1-2-34-21-10-8-20(9-11-21)30-25(31)14-22(27(30)33)29(26(32)18-4-6-19(28)7-5-18)15-17-3-12-23-24(13-17)36-16-35-23/h3-13,22H,2,14-16H2,1H3

InChI Key

ISJFVXPFURONPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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